Calystegine B5

Vue d'ensemble

Description

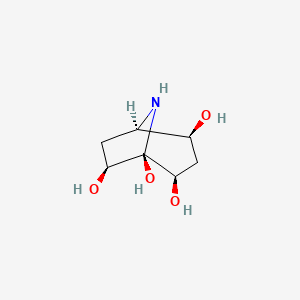

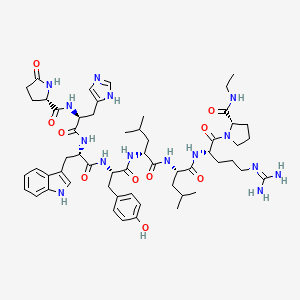

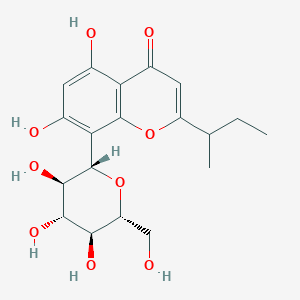

Calystegine B5 belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .

Synthesis Analysis

The synthesis of calystegine B2 and B3 involves an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide . Vinyl iodide was obtained by the Stork olefination of aldehyde, derived from carbohydrate starting materials . Calystegines B2 and B3 were synthesized from D-xylose and L-arabinose derivatives respectively in 11 steps .Molecular Structure Analysis

This compound has a molecular formula of C7H13NO4 . It is a tropane alkaloid, which is a class of organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .Chemical Reactions Analysis

The key step in the synthesis of calystegine B2 and B3 was the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .Applications De Recherche Scientifique

Amélioration de l'activité métabolique dans les cellules souches stromales dérivées du tissu adipeux humain (ASC)

Il a été constaté que la Calystegine B5 améliore l'activité métabolique des ASC humaines dans des conditions d'hyperglycémie . Elle réduit le stress oxydatif et le stress du RE, l'inflammation et favorise la voie AKT/PI3K/mTOR . Cela conduit à une augmentation de la survie des cellules hyperglycémiques et à une diminution significative du stress oxydatif, des dysfonctionnements de la dynamique mitochondriale et du stress du RE .

Effets anti-inflammatoires

La this compound a démontré des effets anti-inflammatoires. Elle prévient efficacement la réponse inflammatoire induite par l'hyperglycémie, comme en témoigne la régulation de la réponse pro- et anti-inflammatoire dans les cellules HuASCs .

Amélioration de la défense antioxydante

La this compound améliore les défenses antioxydantes cellulaires endogènes. On a observé qu'elle diminuait le stress oxydatif et favorisait la survie des cellules hyperglycémiques .

Réduction de l'apoptose

La this compound réduit l'apoptose dans les cellules hyperglycémiques. L'augmentation de la protection antioxydante des ASC due à l'application de calystegine a un double effet bénéfique au cours de l'hyperglycémie, comprenant un effet anti-inflammatoire ainsi qu'un soulagement du stress du RE .

Traitement des maladies neurodégénératives

La this compound, également connue sous le nom de tigloidine ou tropigline, peut être utilisée pour le traitement des maladies neurodégénératives telles que la maladie de Parkinson .

Traitement du syndrome métabolique

La this compound possède une forte activité inhibitrice des glycosidases, qui peut être utilisée pour le traitement du syndrome métabolique .

Fabrication biologique à haut rendement

La recherche a démontré la fabrication biologique à haut rendement de la this compound. Cela a enrichi la compréhension de la localisation sous-cellulaire des BAHD-AT et des mécanismes catalytiques, et a finalement permis la fabrication biologique à haut rendement de la tigloidine, un médicament pour le traitement des maladies neurodégénératives .

Mécanisme D'action

Target of Action

Calystegine B5 primarily targets human lysosomal β-glucocerebrosidase . This enzyme plays a crucial role in the metabolism of glucocerebrosides, which are important components of cell membranes.

Mode of Action

this compound acts as a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of β-glucocerebrosidase by this compound affects the metabolism of glucocerebrosides, leading to a reduction in the breakdown of these compounds . Additionally, this compound has been shown to reduce oxidative and ER stress, inflammation, and promote the AKT/PI3K/mTOR pathway .

Pharmacokinetics

Like other tropane alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of β-glucocerebrosidase by this compound can lead to the accumulation of glucocerebrosides in cells, potentially causing lysosomal storage toxicity . This compound has also been shown to improve the metabolic activity of human adipose-derived stromal stem cells under hyperglycemic conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the diet can affect the absorption and metabolism of this compound . Additionally, the pH and temperature of the environment can influence the stability and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Calystegine B5 plays a significant role in biochemical reactions, particularly as an inhibitor of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound can interfere with carbohydrate metabolism, leading to various biological effects. The compound interacts with several enzymes, including α-glucosidase and β-glucosidase, by binding to their active sites and preventing substrate access .

Cellular Effects

This compound has been shown to influence various cellular processes. In human adipose-derived stromal stem cells, this compound improves metabolic activity under hyperglycemic conditions by reducing oxidative and endoplasmic reticulum stress, inflammation, and promoting the AKT/PI3K/mTOR pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for managing metabolic disorders such as diabetes mellitus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycosidases, leading to enzyme inhibition. This inhibition results in the accumulation of unmetabolized carbohydrates, which can affect various cellular functions. Additionally, this compound has been shown to modulate the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and metabolism . The compound’s ability to reduce oxidative and endoplasmic reticulum stress further contributes to its protective effects on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, providing sustained benefits in reducing oxidative stress and inflammation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide beneficial effects, such as improved metabolic activity and reduced inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential lysosomal storage toxicity due to the inhibition of glycosidases . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The compound interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes.

Subcellular Localization

This compound has been found to localize within specific subcellular compartments, such as mitochondria . This localization is facilitated by targeting signals or post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound can significantly impact its activity and function, particularly in modulating oxidative stress and metabolic pathways .

Propriétés

IUPAC Name |

(1R,2R,4S,5R,7S)-8-azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-2-6(11)7(12)5(10)1-3(4)8-7/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTRTWALNSXKOG-VOQCIKJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(C(C1O)(N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C[C@H]([C@]([C@H]1O)(N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198343 | |

| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197565-91-6 | |

| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197565-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

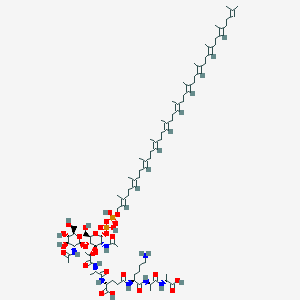

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

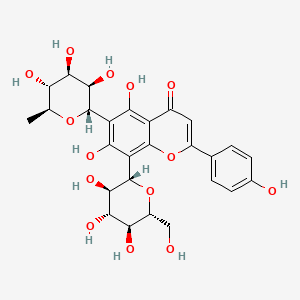

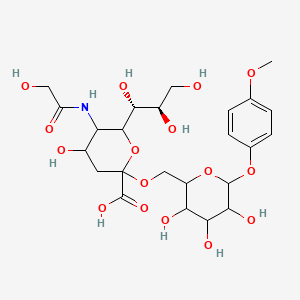

![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)

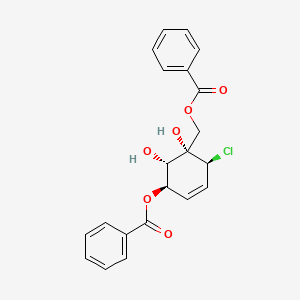

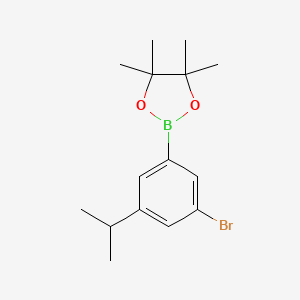

![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)